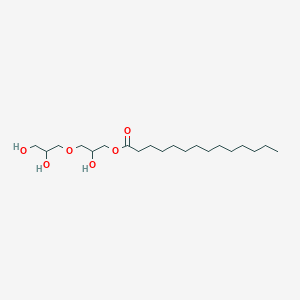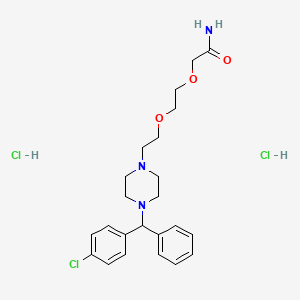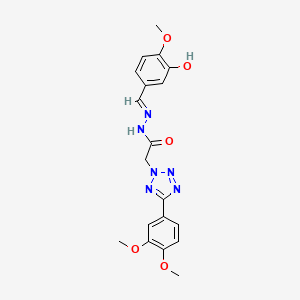
Diperodon anhydrous, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diperodon anhydrous, ®-, also known as (+)-Diperodon, is a compound with the chemical formula C22H27N3O4. It falls into the category of phenylurethane derivatives of dialkyl amino alcohols. This compound has demonstrated significant local anesthetic activity .
Preparation Methods
The synthetic routes for Diperodon anhydrous, ®- involve specific reaction conditions. Unfortunately, detailed industrial production methods are not widely available in the literature.
Chemical Reactions Analysis
Diperodon anhydrous, ®- can undergo various types of reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not extensively documented. The major products formed from these reactions remain an area of ongoing research.
Scientific Research Applications
Diperodon anhydrous, ®- finds applications in several scientific fields:
Chemistry: Its unique structure makes it an interesting target for further investigation.
Biology: Researchers explore its potential effects on cellular processes.
Industry: Industrial applications remain speculative due to limited information.
Mechanism of Action
The precise mechanism by which Diperodon anhydrous, ®- exerts its effects is not fully understood. it likely involves interactions with molecular targets and specific pathways. Further research is needed to elucidate these mechanisms.
Properties
CAS No. |
440351-37-1 |
|---|---|
Molecular Formula |
C22H27N3O4 |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
[(2R)-2-(phenylcarbamoyloxy)-3-piperidin-1-ylpropyl] N-phenylcarbamate |
InChI |
InChI=1S/C22H27N3O4/c26-21(23-18-10-4-1-5-11-18)28-17-20(16-25-14-8-3-9-15-25)29-22(27)24-19-12-6-2-7-13-19/h1-2,4-7,10-13,20H,3,8-9,14-17H2,(H,23,26)(H,24,27)/t20-/m1/s1 |
InChI Key |
YUGZHQHSNYIFLG-HXUWFJFHSA-N |
Isomeric SMILES |
C1CCN(CC1)C[C@H](COC(=O)NC2=CC=CC=C2)OC(=O)NC3=CC=CC=C3 |
Canonical SMILES |
C1CCN(CC1)CC(COC(=O)NC2=CC=CC=C2)OC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



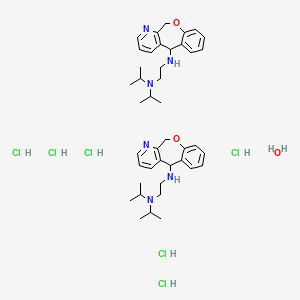
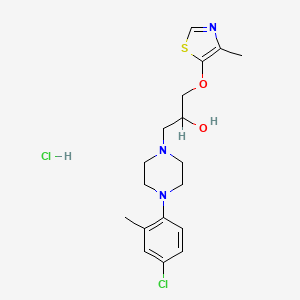
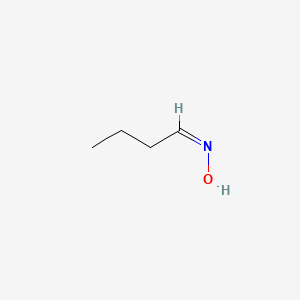
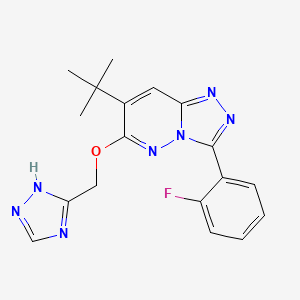
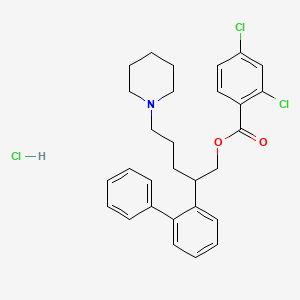
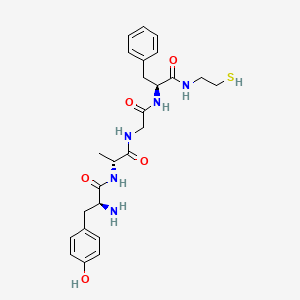

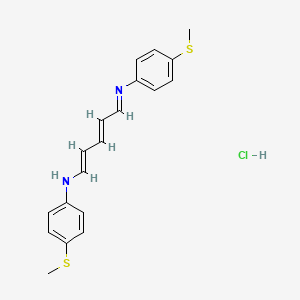

![[(3S,3aR,6S,6aS)-3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12762077.png)
